molecular formula C14H11IN2O2 B324156 N-(4-carbamoylphenyl)-2-iodobenzamide

N-(4-carbamoylphenyl)-2-iodobenzamide

Cat. No.: B324156
M. Wt: 366.15 g/mol
InChI Key: HWTQPJTXKGKVLR-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoic acid moiety linked via an amide bond to a 4-carbamoylphenyl group. The carbamoyl group at the para position of the phenyl ring distinguishes it from other iodobenzamide derivatives, likely influencing its solubility, receptor interactions, and metabolic stability.

Properties

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

HWTQPJTXKGKVLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The pharmacological and physicochemical properties of iodobenzamide derivatives are highly sensitive to substituents on the phenyl ring and the alkyl/aryl groups attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Iodobenzamide Derivatives
Compound Name Key Structural Features Biological Activity (Highlights) Reference
N-(4-Carbamoylphenyl)-2-iodobenzamide 4-Carbamoylphenyl, 2-iodobenzamide Not directly reported -
N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB) 4-Iodo, diethylaminoethyl side chain High melanoma uptake (6.5% ID/g at 1 h); Sigma-1 affinity (Ki = 6.0 nM)
N-(2-Piperidinylaminoethyl)-4-iodobenzamide (PAB) 4-Iodo, piperidinylaminoethyl side chain Tumor-to-brain ratio: 90.01 at 24 h; Sigma-1 selective
N-(4-Ethylphenyl)-2-iodobenzamide 4-Ethylphenyl, 2-iodobenzamide Collision cross-section data available
N-(4-Fluorophenyl)-2-iodobenzamide 4-Fluorophenyl, 2-iodobenzamide Intermediate in ebselen analogs
N-(3-Aminophenyl)-2-iodobenzamide 3-Aminophenyl, 2-iodobenzamide Precursor for radiolabeled tracers

Key Findings from Comparative Studies

Tumor Targeting and Melanoma Uptake
  • IDAB and PAB: These compounds exhibit high melanoma uptake due to sigma-1 receptor affinity and melanin binding. IDAB showed 6.5% injected dose per gram (ID/g) in murine B16 melanoma at 1 h post-injection, with tumor-to-brain ratios exceeding 147:1 .
Metabolic Stability and Excretion
  • N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB): Rapid blood clearance but prolonged tumor retention due to melanin binding. Only 1.02% ID/g remained in tumors at 24 h .
Sigma Receptor Affinity
  • IDAB and PAB: High sigma-1 receptor affinity (Ki = 6.0 nM for PAB), critical for melanoma targeting .
  • This compound: The carbamoyl group’s electron-withdrawing nature may reduce sigma-1 affinity compared to alkylamino-substituted analogs, though direct data are lacking.

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